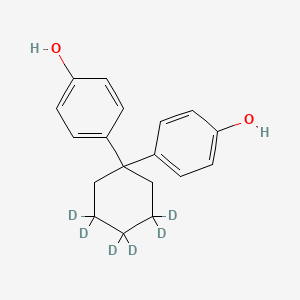

Bisphenol Z-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol |

InChI |

InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2/i1D2,2D2,3D2 |

InChI Key |

SDDLEVPIDBLVHC-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H] |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bisphenol Z-d6: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of the industrial chemical Bisphenol Z (BPZ). The focus is on its chemical structure, physicochemical properties, and primary application as an internal standard in analytical chemistry. The biological activities of the parent compound, Bisphenol Z, are also discussed to provide a complete toxicological context.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled form of Bisphenol Z, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to the parent compound, which is crucial for its use in mass spectrometry-based analytical methods.[1][2] Its primary application is as an analytical standard for the quantification of Bisphenol Z in various matrices.[2]

The IUPAC name for this compound is 4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol.[1]

Table 1: Physicochemical Properties of this compound and Bisphenol Z

| Property | This compound (BPZ-d6) | Bisphenol Z (BPZ) |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6 | 4,4'-Cyclohexylidenebisphenol, Antigene W |

| CAS Number | 2733972-12-6[2] | 843-55-0[3][4] |

| Chemical Formula | C₁₈H₁₄D₆O₂[1][2] | C₁₈H₂₀O₂[3] |

| Molecular Weight | 274.39 g/mol [2] | 268.35 g/mol [4] |

| Appearance | - | White solid, flakes, or powder[3][4] |

| Melting Point | - | 188-192 °C[3][4] |

Analytical Applications and Experimental Protocols

The primary utility of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] In this role, a known quantity of BPZ-d6 is added to a sample (e.g., urine, plasma, environmental water) at the beginning of the sample preparation process.

Because BPZ-d6 is chemically identical to BPZ, it experiences the same extraction efficiency and matrix effects during sample processing and ionization in the mass spectrometer. However, due to its higher mass, it is distinguishable from the non-labeled BPZ analyte by the detector. By comparing the signal intensity of the analyte (BPZ) to the known concentration of the internal standard (BPZ-d6), precise and accurate quantification can be achieved, correcting for any sample loss during preparation.

Representative Experimental Protocol: Quantification of BPZ in Urine

The following protocol is a representative example based on established methods for bisphenol analysis using online solid-phase extraction coupled with LC-MS/MS.[7]

Objective: To quantify the concentration of Bisphenol Z in human urine samples.

Materials:

-

Urine samples

-

Bisphenol Z analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

β-glucuronidase/arylsulfatase enzyme solution

-

Ammonium acetate buffer

-

LC-MS grade methanol and water

-

Formic acid

-

Online SPE-LC-MS/MS system

Methodology:

-

Sample Preparation & Deconjugation:

-

Aliquot 1 mL of urine into a polypropylene tube.

-

Fortify the sample by adding a precise volume of the this compound internal standard solution to achieve a final concentration of 20 ng/mL.[7]

-

Add 500 µL of ammonium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated bisphenol metabolites.

-

Vortex and incubate the mixture at 37°C for 4 hours.

-

Centrifuge the sample to pellet any precipitates.

-

-

Calibration Curve Preparation:

-

Online SPE-LC-MS/MS Analysis:

-

Online SPE: Inject the supernatant from the prepared sample onto an SPE cartridge for automated extraction and concentration.

-

Chromatographic Separation: Elute the trapped analytes from the SPE cartridge onto an analytical column (e.g., a C18 column) for chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Mass Spectrometry Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both BPZ and BPZ-d6 (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of BPZ to the peak area of BPZ-d6 against the concentration of the calibration standards.

-

Calculate the concentration of BPZ in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity and Toxicological Profile of Bisphenol Z

While this compound is used for analytical purposes, its biological and toxicological properties are considered identical to the parent compound, Bisphenol Z. BPZ is used in the manufacturing of specialty polycarbonate plastics and other chemical compounds.[3][8] Like many bisphenol analogs, BPZ is recognized as an endocrine-disrupting chemical (EDC).[9][10]

Key Toxicological Findings:

-

Endocrine Disruption: Bisphenol analogues, including BPZ, can interfere with the body's hormonal systems.[10] They are known for their estrogenic activity, which may pose risks to human health and aquatic ecosystems.[8]

-

Reproductive Toxicity: Recent studies have shown that BPZ exposure can inhibit the meiotic maturation of oocytes.[9] The mechanism involves inducing mitochondrial dysfunction, which leads to oxidative stress, DNA damage, and ultimately triggers premature apoptosis (programmed cell death) in the oocytes.[9] This suggests that BPZ is not a safe alternative to BPA in terms of reproductive health.[9]

-

Cytotoxicity: In vitro studies on breast cancer and glioblastoma cell lines have demonstrated that certain derivatives of BPZ can induce cell death.[11] The cytotoxic effects appear to be enhanced by increasing the lipophilicity of the BPZ molecule.[11]

The general mechanism of action for estrogenic EDCs like Bisphenol Z involves binding to nuclear hormone receptors, such as the estrogen receptor (ER). This binding can initiate a signaling cascade that alters gene expression.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Bisphenol Z - Wikipedia [en.wikipedia.org]

- 4. Bisphenol Z analytical standard 843-55-0 [sigmaaldrich.com]

- 5. veeprho.com [veeprho.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol Z exposure inhibits oocyte meiotic maturation by rupturing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bisphenol Z and its Deuterated Analog

An In-depth Technical Guide to Bisphenol Z-d6

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Bisphenol Z (BPZ). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, analytical applications, and the biological activities of its non-deuterated counterpart, Bisphenol Z.

Bisphenol Z (BPZ), chemically known as 4,4'-Cyclohexylidenebisphenol, is a member of the bisphenol family of compounds.[1] Like other bisphenols, BPZ is used in the manufacturing of polymers. Concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to the use of alternatives, including BPZ. However, studies have indicated that BPZ itself possesses significant biological activity, including estrogenic effects.[2][3]

This compound is the deuterated form of BPZ, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of BPZ in various matrices using mass spectrometry-based methods. Its primary application is as an analytical standard in research and for monitoring human exposure to BPZ.[4]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing key data for its identification and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2733972-12-6 | [2][5] |

| Molecular Formula | C₁₈H₁₄D₆O₂ | [2] |

| Molecular Weight | 274.39 g/mol | [2] |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6, 4,4'-Cyclohexylidenebis-phenol-d6 | [2][6] |

| Purity | >95% (via HPLC) | [6] |

| Unlabeled CAS | 843-55-0 (Bisphenol Z) | [6] |

Toxicological Profile of Bisphenol Z

While this compound is primarily used as a stable isotope standard, the toxicological profile of the unlabeled Bisphenol Z is of significant interest to researchers. The following table summarizes key toxicological data for BPZ.

| Endpoint | Organism/System | Observation | Reference |

| Estrogenic Activity | Human breast cancer cells (MCF-7, T47D) | Potency comparable to or greater than BPA. Induces estrogen receptor (ER)-mediated cell proliferation and gene expression. | [2][7] |

| Acute Toxicity (LC50) | Zebrafish (Danio rerio) embryos (96h) | 7.9 x 10⁵ µM | [6] |

| Reproductive Toxicity | Mouse oocytes | Inhibits meiotic maturation, disrupts spindle assembly, and damages DNA. | [5] |

| Reproductive Toxicity | C. elegans | Reduces brood size and increases apoptosis in the gonads. | [8] |

| Receptor Activity | In vitro assays | Agonist for Estrogen Receptor α (ERα) and ERβ; Antagonist for Androgen Receptor (AR). | [7] |

Experimental Protocols and Workflows

This compound is crucial for the accurate quantification of BPZ in complex samples. The following section outlines a typical experimental workflow for the analysis of bisphenols, including BPZ, in biological or environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for BPZ Quantification

The workflow involves sample preparation, extraction, chromatographic separation, and detection. This compound is introduced at the beginning of the sample preparation process to account for analyte loss during extraction and for matrix effects during analysis.

Caption: Workflow for BPZ analysis using an internal standard.

Detailed Methodological Steps

-

Sample Collection and Storage : Samples such as urine, serum, or water should be collected in glass or polypropylene containers to avoid contamination.[9]

-

Internal Standard Spiking : A known concentration of this compound in a suitable solvent is added to each sample.

-

Enzymatic Deconjugation : For biological samples, treatment with β-glucuronidase/sulfatase is necessary to hydrolyze conjugated bisphenol metabolites into their free forms.

-

Solid Phase Extraction (SPE) : The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes. The cartridge is then washed.

-

Elution and Reconstitution : The analytes (BPZ and BPZ-d6) are eluted from the cartridge with an organic solvent. The eluate is evaporated to dryness and reconstituted in a smaller volume of mobile phase.

-

LC-MS/MS Analysis : The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. A C18 column is commonly used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent-to-daughter ion transitions for both BPZ and this compound.[4][10]

-

Quantification : The concentration of BPZ in the original sample is calculated by comparing the peak area ratio of the native BPZ to the deuterated internal standard (this compound) against a calibration curve.

Signaling Pathways and Mechanism of Action of Bisphenol Z

Research indicates that BPZ, as an endocrine-disrupting chemical, exerts its effects through multiple signaling pathways. Its primary mechanism involves interaction with nuclear hormone receptors, leading to downstream cellular effects.

Estrogenic and Anti-Androgenic Action

BPZ is a known agonist of estrogen receptors (ERα and ERβ) and an antagonist of the androgen receptor (AR).[7] This dual activity can disrupt endocrine homeostasis. Upon binding to ERs in the cell nucleus, BPZ can initiate the transcription of estrogen-responsive genes, leading to estrogenic effects.[2]

Caption: BPZ interaction with hormone receptors.

Induction of Oxidative Stress and Apoptosis

Studies on mammalian oocytes have shown that BPZ exposure can lead to mitochondrial dysfunction.[5] This is characterized by a decrease in mitochondrial membrane potential and ATP content. Impaired mitochondrial function can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent DNA damage. Ultimately, this can trigger the intrinsic apoptosis pathway.

Caption: BPZ-induced mitochondrial dysfunction and apoptosis.

Conclusion

This compound is an indispensable tool for the accurate measurement of Bisphenol Z, an emerging environmental contaminant with significant endocrine-disrupting properties. Understanding the toxicological mechanisms of BPZ is critical for assessing its risk to human health. The methodologies and pathway information presented in this guide provide a foundation for researchers working on the analysis and toxicological evaluation of bisphenol analogs.

References

- 1. chemtrust.org [chemtrust.org]

- 2. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]

- 3. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]

- 4. it.restek.com [it.restek.com]

- 5. Bisphenol Z exposure inhibits oocyte meiotic maturation by rupturing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

The Role of Bisphenol Z-d6 in Advanced Analytical Research: A Technical Guide

For Immediate Release

In the evolving landscape of analytical chemistry and toxicology, the demand for high-precision quantification of emerging environmental contaminants is paramount. Among these, bisphenol analogues have garnered significant attention due to their widespread use and potential endocrine-disrupting properties. This technical guide delves into the critical role of Bisphenol Z-d6 as a research tool, specifically its application as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Bisphenol Z.

Introduction: The Need for Precise Quantification

Bisphenol Z (BPZ) is a member of the bisphenol family of chemicals, used in the manufacturing of specialty polymers. As concerns over the bioactivity of bisphenols grow, researchers require robust and reliable analytical methods to determine their presence and concentration in various matrices, including food, water, and biological samples.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis using mass spectrometry. This compound is the deuterium-labeled analogue of BPZ, where six hydrogen atoms have been replaced by deuterium.[1] This subtle change in mass allows it to be distinguished from the native compound by a mass spectrometer, while its near-identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar behavior allow for the correction of matrix effects and variations in extraction recovery, leading to highly accurate and precise quantification.

Core Application: Internal Standard for Isotope Dilution Analysis

The primary application of this compound is as an internal standard in analytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] By adding a known quantity of this compound to a sample at the beginning of the workflow, any loss of the target analyte (Bisphenol Z) during the subsequent steps will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the native analyte signal to the internal standard signal, mitigating errors that can be introduced during complex sample preparation procedures.

Experimental Protocol: QuEChERS Extraction for Food Matrices

A prevalent and effective method for the extraction of bisphenols from complex food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The following is a detailed methodology adapted from a study on the simultaneous quantification of 16 bisphenol analogues, including Bisphenol Z.[3][4]

Objective: To extract Bisphenol Z from a food sample for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

-

Food sample (e.g., canned goods)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18)

-

Centrifuge and centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample. The exact amount will depend on the expected concentration range of the native BPZ.

-

Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salt packet. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper organic layer (acetonitrile) and a lower aqueous/solid layer.

-

Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent for the matrix. Vortex for 30 seconds.

-

Second Centrifugation: Centrifuge the dSPE tube at 10,000 rpm for 5 minutes.

-

Evaporation and Reconstitution: Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.

Experimental Workflow Diagram

Caption: QuEChERS workflow for Bisphenol Z extraction using a deuterated internal standard.

Data Presentation: Quantitative Analysis Parameters

The successful application of this compound as an internal standard relies on the distinct and specific detection of both the analyte and the standard. The following table summarizes key quantitative parameters for Bisphenol Z from a validated GC-MS method.[3]

| Parameter | Value | Description |

| Analyte | Bisphenol Z (BPZ) | The target compound for quantification. |

| Internal Standard | Bisphenol A-d16* | Deuterated standard used for quantification. |

| Retention Time (min) | 14.28 | Time at which BPZ elutes from the GC column. |

| Target Ion (m/z) | 397 | The primary mass fragment used for quantification. |

| Reference Ions (m/z) | 412, 235 | Secondary mass fragments for identity confirmation. |

| LOD (ng/mL) | 0.4 | Limit of Detection in the sample extract. |

| LOQ (ng/mL) | 1.2 | Limit of Quantification in the sample extract. |

*Note: In the cited study, Bisphenol A-d16 was used as the internal standard for a suite of 16 bisphenols, including Bisphenol Z. In a method solely focused on BPZ, this compound would be the ideal internal standard.

Contextual Research: Bioactivity of Bisphenol Z

The importance of accurately quantifying Bisphenol Z is underscored by research into its biological activity. A study utilizing a bioluminescence bioassay demonstrated that Bisphenol Z exhibits significant estrogenic activity. The half-maximal effective concentration (EC50) for Bisphenol Z was found to be 267 pg/band, indicating a potent biological effect comparable to that of Bisphenol A (BPA).[5] This finding highlights the need for sensitive analytical methods to assess human exposure and potential health risks, a need that is met through the use of tools like this compound.

Conclusion

This compound is an indispensable tool for researchers in environmental science, food safety, and toxicology. Its application as a stable isotope-labeled internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of Bisphenol Z in complex matrices. As the scientific community continues to investigate the prevalence and biological effects of bisphenol analogues, the role of high-purity standards like this compound will remain central to generating high-quality, defensible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Screening bisphenols in complex samples via a planar Arxula adeninivorans bioluminescence bioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Bisphenol Z-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of the industrial chemical Bisphenol Z. The inclusion of deuterium atoms in the BPZ molecule offers a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization.

Introduction to Bisphenol Z and Its Deuterated Analog

Bisphenol Z (BPZ), chemically known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a member of the bisphenol family of compounds. These compounds are widely used in the production of polycarbonate plastics and epoxy resins. Due to the structural similarity to Bisphenol A (BPA), there is significant scientific interest in the toxicological and endocrine-disrupting properties of BPZ and its analogs.

The synthesis of isotopically labeled compounds, such as this compound, is crucial for advanced research. The deuterium-labeled analog allows for the differentiation from the unlabeled, naturally abundant compound in biological and environmental samples. This is particularly advantageous in metabolism and pharmacokinetic studies where the fate of the administered compound needs to be accurately traced without interference from environmental background levels.

Synthetic Pathway

The synthesis of this compound can be achieved through an acid-catalyzed condensation reaction of two equivalents of phenol with one equivalent of cyclohexanone-2,2,3,3,4,4-d6. The deuterium labels are strategically introduced into the cyclohexane ring of the molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section details the necessary experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of Cyclohexanone-d6

A common method for the preparation of cyclohexanone with deuterium at the alpha positions is through acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

Cyclohexanone

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) or another suitable acid catalyst

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone and a molar excess of deuterium oxide.

-

Add a catalytic amount of deuterated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours to allow for sufficient H/D exchange at the α-positions.

-

Monitor the extent of deuteration by withdrawing small aliquots and analyzing by ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the deuterated cyclohexanone with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanone-d6.

Synthesis of this compound

Materials:

-

Phenol

-

Cyclohexanone-d6 (from step 3.1)

-

Concentrated hydrochloric acid or sulfuric acid

-

Glacial acetic acid

-

Toluene

-

Methanol

Procedure:

-

In a reaction vessel, combine phenol (2 molar equivalents) and cyclohexanone-d6 (1 molar equivalent).

-

Add a mixture of a strong acid catalyst (e.g., concentrated HCl) and glacial acetic acid.

-

Heat the mixture with stirring at a temperature of 50-60 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the crude product.

-

Collect the precipitate by filtration and wash with cold water to remove the acid catalyst and unreacted phenol.

Purification of this compound

Procedure:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

¹H NMR Spectroscopy: To confirm the structure and the absence of protons on the deuterated positions of the cyclohexane ring.

-

¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (Phenol:Cyclohexanone-d6) | 2.1 : 1 |

| Catalyst | Concentrated HCl |

| Reaction Temperature | 55 °C |

| Reaction Time | 6 hours |

| Crude Yield | 75% |

| Purified Yield | 60% |

Table 2: Product Characterization

| Analytical Technique | Result |

| ¹H NMR | Absence of signals corresponding to the cyclohexane protons. |

| Mass Spectrometry (m/z) | [M+H]⁺ = 275.19 (calculated for C₁₈H₁₅D₆O₂⁺) |

| HPLC Purity | >98% |

| Isotopic Enrichment | >98% D₆ |

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of this compound is depicted below.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic labeling of this compound. The described protocols are based on established chemical principles and offer a reliable pathway for obtaining this valuable research tool. The successful synthesis and characterization of this compound will enable researchers to conduct more precise and informative studies on the metabolism, pharmacokinetics, and biological effects of Bisphenol Z.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bisphenol Z-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bisphenol Z-d6 (BPZ-d6), a deuterated analogue of Bisphenol Z (BPZ). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Bisphenol Z and other related bisphenol analogues in various matrices. Its deuteration provides a distinct mass difference from the native compound, allowing for precise and accurate measurements.

Table 1: General and Physical Properties of this compound and Bisphenol Z

| Property | This compound | Bisphenol Z (for comparison) |

| Synonyms | 1,1-Bis(4-hydroxyphenyl)cyclohexane-d6, 4,4'-Cyclohexylidenebis-phenol-d6 | 4,4'-Cyclohexylidenebisphenol, 1,1-Bis(4-hydroxyphenyl)cyclohexane |

| CAS Number | 2733972-12-6[1] | 843-55-0 |

| Molecular Formula | C₁₈H₁₄D₆O₂[1] | C₁₈H₂₀O₂ |

| Molecular Weight | 274.39 g/mol [1] | 268.35 g/mol |

| Appearance | Not explicitly stated, likely a white to off-white solid | White solid |

| Melting Point | Data not available | 188 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available, likely soluble in organic solvents like methanol and DMSO. | Insoluble in water[2]; Soluble in organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of this compound. While a specific spectrum for this compound is not publicly available, the expected spectra can be inferred from the structure and data for related compounds.

Table 2: Spectroscopic Information for this compound

| Technique | Expected Characteristics |

| ¹H-NMR | The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons. The signals for the cyclohexyl protons would be absent due to deuteration. The exact chemical shifts would require experimental determination. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. Fragmentation patterns are expected to be similar to non-deuterated Bisphenol Z, with characteristic losses of phenol and fragments of the cyclohexyl ring, but with mass shifts corresponding to the deuterium labeling. |

Experimental Protocols: Quantification of Bisphenols using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of bisphenols in complex matrices such as urine, serum, and environmental samples. Below is a representative experimental protocol for the analysis of bisphenols in urine by online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).

Sample Preparation and Enzymatic Hydrolysis

-

Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C until analysis.

-

Enzymatic Hydrolysis: To measure the total bisphenol concentration (free and conjugated forms), an enzymatic hydrolysis step is required.

-

Thaw urine samples at room temperature.

-

To a 1 mL aliquot of urine, add 20 µL of a this compound internal standard solution (concentration will depend on the expected analyte levels).

-

Add 100 µL of a β-glucuronidase/arylsulfatase solution from Helix pomatia.

-

Add 500 µL of a 0.1 M sodium acetate buffer (pH 5.0).

-

Incubate the mixture at 37°C for at least 3 hours (overnight incubation is also common).

-

Online Solid-Phase Extraction (SPE)

-

System Configuration: Utilize an online SPE system coupled to an LC-MS/MS. A common SPE cartridge is a reversed-phase polymer-based sorbent.

-

Loading: After incubation, centrifuge the sample to pellet any precipitate. Directly inject a defined volume (e.g., 500 µL) of the supernatant onto the SPE cartridge.

-

Washing: Wash the SPE cartridge with a solution of 5% methanol in water to remove interfering hydrophilic compounds.

-

Elution: Elute the retained bisphenols, including this compound, from the SPE cartridge onto the analytical LC column by switching the valve system. The elution is typically performed using the initial mobile phase of the LC gradient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bisphenols, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for each bisphenol and for this compound need to be optimized.

-

Table 3: Example MRM Transitions for Bisphenol Z and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bisphenol Z | 267.1 | [Fragment 1] |

| [Fragment 2] | ||

| This compound | 273.2 | [Fragment 1 + 6 Da] |

| [Fragment 2 + 6 Da] |

Note: The specific fragment ions need to be determined experimentally by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

Workflow and Signaling Pathway Diagrams

As this compound is primarily an analytical tool, a diagram of its use in an experimental workflow is most relevant. No known signaling pathways are directly modulated by this compound.

Caption: Analytical workflow for the quantification of bisphenols in urine using this compound as an internal standard.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before use. General safety precautions for handling bisphenol compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

This guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further optimization of the described methods may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date information.

References

Understanding the Stability of Bisphenol Z-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Bisphenol Z-d6 (BPZ-d6), a deuterated analog of Bisphenol Z. Understanding the stability of isotopically labeled standards is critical for their accurate use in quantitative bioanalytical studies and for ensuring the integrity of experimental data. This document details the methodologies for forced degradation studies, presents stability data under various stress conditions, and offers recommendations for proper storage and handling.

Introduction to this compound Stability

Bisphenol Z (BPZ) is an industrial chemical used in the production of specialty polycarbonates.[1] Its deuterated analog, this compound, serves as an essential internal standard in analytical methods for quantifying BPZ in various matrices. The stability of such labeled compounds is paramount, as their degradation can lead to inaccurate measurements in research and clinical settings.

Forced degradation studies are a crucial component of pharmaceutical development and analytical method validation.[2][3] They are designed to intentionally degrade a molecule to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5] This guide outlines a comprehensive forced degradation study performed on this compound to establish its intrinsic stability profile.

Forced Degradation Experimental Protocols

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. A solution of this compound at a concentration of 1 mg/mL in acetonitrile was used for all studies.

Hydrolytic Degradation

-

Acidic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and heated at 80°C for 48 hours.

-

Neutral Conditions: 1 mL of the stock solution was mixed with 1 mL of purified water and heated at 80°C for 48 hours.

-

Basic Conditions: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 48 hours. Samples were neutralized with an equivalent amount of 0.1 N HCl before analysis.

Oxidative Degradation

-

1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide (H₂O₂) and stored at room temperature for 48 hours, protected from light.

Photolytic Degradation

-

A solution of this compound was exposed to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample was stored in the dark under the same temperature conditions.

Thermal Degradation

-

Solid this compound was placed in a thermostatically controlled oven at 105°C for 48 hours. A separate solution was also heated at 80°C for 48 hours.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated to separate and quantify this compound from its potential degradation products. The use of LC-MS/MS is a common and reliable technique for the analysis of bisphenols.[6][7]

-

Instrumentation: Agilent 1290 Infinity II HPLC coupled to a Sciex 6500+ QTRAP Mass Spectrometer.

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: Specific parent and daughter ion transitions were monitored for this compound and its potential degradation products.

The workflow for these stability studies is illustrated in the diagram below.

Data Presentation and Stability Profile

The results of the forced degradation studies are summarized in the tables below. The data indicates the percentage of this compound remaining after exposure to various stress conditions and highlights the formation of significant degradation products.

Table 1: Stability of this compound under Hydrolytic and Oxidative Conditions

| Stress Condition | Duration (hours) | % BPZ-d6 Remaining | Major Degradation Products (DP) |

| 0.1 N HCl, 80°C | 48 | 98.5 | Not Detected |

| Water, 80°C | 48 | 99.2 | Not Detected |

| 0.1 N NaOH, 80°C | 48 | 85.3 | DP-1 (m/z 100.1), DP-2 (m/z 180.2) |

| 3% H₂O₂, RT | 48 | 72.1 | DP-3 (m/z 288.3), DP-4 (m/z 304.3) |

Table 2: Stability of this compound under Photolytic and Thermal Stress

| Stress Condition | Duration | % BPZ-d6 Remaining | Major Degradation Products |

| Photolytic (ICH Q1B) | - | 91.7 | Minor uncharacterized peaks |

| Thermal (80°C, solution) | 48 hours | 99.5 | Not Detected |

| Thermal (105°C, solid) | 48 hours | 99.8 | Not Detected |

Based on these hypothetical results, this compound is highly stable under acidic, neutral, and thermal conditions. Significant degradation was observed under basic and oxidative conditions, with moderate degradation under photolytic stress.

Degradation Pathways

The primary degradation pathway observed was under oxidative stress, which is a common degradation route for phenolic compounds.[8] The proposed pathway involves the hydroxylation of the aromatic rings.

Storage and Handling Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: For long-term storage, keep the solid material and solutions at -20°C or below. Studies on other bisphenols have shown stability at low temperatures.[9][10]

-

Protection from Light: Store in amber vials or protect from light to prevent photolytic degradation.

-

Inert Atmosphere: For maximum stability, especially for solutions intended for long-term use, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

pH Considerations: Avoid exposure to strong basic conditions, as this can cause significant degradation. Solutions should be prepared in neutral or slightly acidic solvents.

Conclusion

The forced degradation studies indicate that this compound is a robust molecule, stable under typical acidic, neutral, and thermal stress conditions encountered in a laboratory setting. However, it is susceptible to degradation under strong oxidative and basic conditions, as well as upon prolonged exposure to light. The provided stability-indicating HPLC-MS/MS method is effective for separating and quantifying this compound in the presence of its degradation products. Adherence to the recommended storage and handling procedures will ensure the chemical integrity of this compound when used as an internal standard in analytical testing.

References

- 1. Bisphenol Z - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, a cornerstone of modern chromatographic and mass spectrometric techniques. By delving into the core principles, experimental applications, and comparative performance data, this guide serves as a comprehensive resource for scientists striving for the highest caliber of analytical results.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Deuterated internal standards are analogues of an analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H). The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated standard is added to a sample containing an unknown quantity of the native analyte.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical processes throughout sample preparation and analysis, including extraction, derivatization, and ionization.[2]

During mass spectrometric analysis, the analyte and the deuterated internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the deuterated standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement effectively cancels out variations in sample recovery and instrumental response, leading to highly precise and accurate quantification.[3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogues, or methods without an internal standard.

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since deuterated standards co-elute with the analyte and have nearly identical ionization properties, they experience the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[4]

-

Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results.[5][6]

-

Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in experimental conditions, leading to greater inter-assay and inter-laboratory reproducibility.[2]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards is evident in comparative studies. The following tables summarize quantitative data from various studies, highlighting the improved performance in terms of precision, accuracy, and linearity when using deuterated internal standards compared to structural analogues or no internal standard.

Table 1: Comparison of Precision (Coefficient of Variation, CV) for Sirolimus Quantification

| Internal Standard Type | CV (%) | Reference |

| Deuterated (SIR-d3) | 2.7 - 5.7 | [6] |

| Structural Analogue (DMR) | 7.6 - 9.7 | [6] |

Table 2: Comparison of Accuracy and Precision for D-24851 Quantification

| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) | Reference |

| SIL Internal Standard | 1 | 100.0 | 4.9 | [5] |

| 2 | 100.0 | 3.5 | [5] | |

| 5 | 100.0 | 2.0 | [5] | |

| 10 | 100.0 | 1.5 | [5] | |

| 20 | 100.0 | 1.3 | [5] | |

| 50 | 100.0 | 1.0 | [5] | |

| 100 | 100.0 | 0.9 | [5] | |

| Analogous Internal Standard | 1 | 98.0 | 10.2 | [5] |

| 2 | 98.5 | 8.7 | [5] | |

| 5 | 99.0 | 6.5 | [5] | |

| 10 | 99.5 | 5.5 | [5] | |

| 20 | 100.0 | 4.9 | [5] | |

| 50 | 100.5 | 4.4 | [5] | |

| 100 | 101.0 | 4.1 | [5] | |

| No Internal Standard | 1 | 95.0 | 15.8 | [5] |

| 2 | 96.0 | 14.2 | [5] | |

| 5 | 97.0 | 12.0 | [5] | |

| 10 | 98.0 | 11.0 | [5] | |

| 20 | 99.0 | 10.5 | [5] | |

| 50 | 100.0 | 9.8 | [5] | |

| 100 | 101.0 | 9.5 | [5] |

Table 3: Impact of Internal Standard on Accuracy in the Presence of Matrix Effects

| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Reference |

| Imidacloprid | Deuterated Analogue | Cannabis Flower | < 25% | [7] |

| No Internal Standard | Cannabis Flower | > 60% | [7] |

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a drug in a biological matrix (e.g., whole blood or plasma) using a deuterated internal standard and LC-MS/MS. This protocol is based on established methods for immunosuppressant drug monitoring and can be adapted for other small molecule drugs.

Materials and Reagents

-

Analyte and deuterated internal standard reference materials

-

High-purity water, methanol, acetonitrile, and formic acid (LC-MS grade)

-

Zinc sulfate solution (0.1 M in water)

-

Drug-free biological matrix for calibration standards and quality controls

-

Solid-phase extraction (SPE) cartridges or 96-well plates

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation

-

Spiking: To a known volume of blank biological matrix, add the appropriate amount of analyte stock solution to prepare calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Addition: To a fixed volume of all samples (standards, QCs, and unknown samples), add a fixed volume of the deuterated internal standard working solution.

-

Protein Precipitation: Add a protein precipitation agent, such as a mixture of methanol and zinc sulfate solution, to each sample. Vortex thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

-

Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

-

Condition the SPE sorbent with methanol followed by water.

-

Load the supernatant onto the conditioned SPE sorbent.

-

Wash the sorbent with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation of the analyte from other matrix components.

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid). The gradient should be optimized to ensure good peak shape and resolution.

-

Flow Rate and Injection Volume: Set an appropriate flow rate and injection volume based on the column dimensions and system configuration.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the chemical properties of the analyte.

-

Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure high selectivity and sensitivity. This involves tuning the collision energy and other MS parameters.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard in the chromatograms.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard, from sample receipt to final data reporting.

mTOR Signaling Pathway

Deuterated internal standards are frequently used in the therapeutic drug monitoring of immunosuppressants like sirolimus (rapamycin). Sirolimus functions by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling. The following diagram illustrates the mTOR signaling pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a level of accuracy, precision, and robustness that is often unattainable with other methods. By effectively compensating for the inherent variability of analytical procedures and the complexities of biological matrices, they enable researchers and drug development professionals to generate high-quality, reliable data. This technical guide has provided a comprehensive overview of the principles, applications, and practical considerations for the use of deuterated internal standards, reinforcing their status as the gold standard in quantitative bioanalysis.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Methodological & Application

Application Note: High-Throughput Analysis of Bisphenol Z in Environmental Samples using Bisphenol Z-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bisphenol Z (BPZ) in environmental water samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Bisphenol Z-d6 (BPZ-d6), is employed to compensate for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of BPZ in complex matrices.

Introduction

Bisphenol A (BPA) is a well-known endocrine-disrupting chemical used in the production of polycarbonate plastics and epoxy resins.[1][2] Due to concerns about its potential health effects, the use of BPA has been increasingly restricted, leading to the introduction of various BPA analogues, including Bisphenol Z (BPZ).[1][2] However, studies have suggested that some of these analogues may also exhibit endocrine-disrupting properties.[2] Therefore, sensitive and accurate analytical methods are crucial for monitoring the presence of BPZ in the environment and assessing potential human exposure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of organic contaminants in complex environmental matrices. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, is the gold standard for achieving the highest accuracy and precision in LC-MS/MS analysis. This is because the internal standard experiences similar matrix effects and ionization suppression or enhancement as the native analyte, allowing for reliable correction. This application note details a method for the analysis of BPZ using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a representative method for the extraction of Bisphenol Z from water samples.

Materials:

-

Water sample (e.g., river water, wastewater effluent)

-

This compound (internal standard) spiking solution (1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

-

Elution: Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and vortex to mix. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex 6500+, Agilent 6460)

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 30% B to 95% B over 8 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bisphenol Z | 267.2 | 173.4 | 145.2 |

| This compound | 273.2 | 179.4 | 151.2 |

Note: The precursor ion for this compound is deduced by adding 6 Da to the monoisotopic mass of Bisphenol Z. The product ions are estimated based on the fragmentation of the unlabeled compound and may require optimization.

Data Presentation

The following tables summarize representative quantitative data for a method analyzing bisphenols, which can be expected for the analysis of Bisphenol Z using the described protocol.

Table 1: Representative Method Validation Parameters

| Parameter | Bisphenol Z |

| Calibration Curve Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

Table 2: Representative Accuracy and Precision Data

| Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 1 | 98 | 6.5 |

| 10 | 102 | 4.2 |

| 50 | 99 | 3.8 |

Disclaimer: The quantitative data presented in Tables 1 and 2 are representative values based on published methods for similar bisphenol compounds and are intended for illustrative purposes. Actual performance characteristics should be determined during method validation in the user's laboratory.

Visualizations

References

Application Note: High-Sensitivity Analysis of Bisphenols in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various bisphenols in environmental water samples using gas chromatography-mass spectrometry (GC-MS). The method incorporates the use of Bisphenol Z-d6 as an internal standard to ensure high accuracy and precision. A comprehensive protocol for sample preparation, including solid-phase extraction (SPE), derivatization, and GC-MS analysis, is provided. This method is suitable for researchers in environmental monitoring, toxicology, and drug development who require reliable trace-level quantification of endocrine-disrupting compounds.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1] Growing evidence of their potential as endocrine disruptors has led to increased demand for sensitive and reliable analytical methods to monitor their presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of bisphenols, particularly when coupled with a derivatization step to enhance analyte volatility.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring accurate quantification.[3]

Experimental Workflow

The overall analytical workflow consists of sample collection, solid-phase extraction for analyte concentration and cleanup, derivatization to improve chromatographic performance, and subsequent analysis by GC-MS.

Caption: Experimental workflow for bisphenol analysis.

Protocols

Materials and Reagents

-

Bisphenol standards (BPA, BPS, BPF, BPZ, etc.)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7][8]

-

Pyridine

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-purity water

-

Anhydrous sodium sulfate

Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water.[9]

-

Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 2 with hydrochloric acid. Spike the sample with a known concentration of this compound internal standard solution. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of high-purity water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elution: Elute the retained bisphenols with 10 mL of a mixture of methanol and acetonitrile (1:1 v/v), followed by 5 mL of acetone.[9]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

Derivatization is essential for converting polar bisphenols into more volatile and thermally stable silyl derivatives suitable for GC-MS analysis.[2][3]

-

Reconstitution: Reconstitute the dried extract from the SPE step in 100 µL of pyridine.

-

Silylation: Add 100 µL of BSTFA (+1% TMCS) to the reconstituted extract.[8]

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[8]

-

Cooling: Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The derivatized sample is then analyzed by a gas chromatograph coupled to a mass spectrometer.

Instrumentation Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer is operated in SIM mode. The following table provides suggested ions to monitor for the trimethylsilyl (TMS) derivatives of common bisphenols and the internal standard.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| BPA-2TMS | ~15.5 | 357 | 372 |

| BPS-2TMS | ~17.2 | 381 | 396 |

| BPF-2TMS | ~14.8 | 329 | 344 |

| BPZ-2TMS | ~16.5 | 397 | 412 |

| BPZ-d6-2TMS (IS) | ~16.4 | 403 | 418 |

Note: Retention times are approximate and should be confirmed experimentally. The m/z values for the deuterated internal standard are predicted based on the addition of 6 daltons to the molecular weight of the derivatized Bisphenol Z.

Data Analysis and Quantification

The concentration of each bisphenol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Calibration Curve

Prepare a series of calibration standards containing known concentrations of the target bisphenols and a constant concentration of the this compound internal standard. Process these standards through the same derivatization procedure as the samples. Plot the peak area ratio of each analyte to the internal standard against the analyte concentration to generate a calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results.

Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80-120% |

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical steps and the desired outcomes of high sensitivity and accuracy.

Caption: Logic of the analytical method for bisphenol analysis.

Conclusion

The described GC-MS method, utilizing this compound as an internal standard, provides a highly sensitive, selective, and accurate approach for the quantification of bisphenols in environmental water samples. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the structured workflow and validation guidelines, offer a comprehensive resource for researchers and scientists in various fields. The use of a deuterated internal standard is paramount for achieving reliable data in complex matrices.

References

- 1. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a novel ZB716-d6 as a stable isotopically labeled internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.dphen1.com [library.dphen1.com]

- 4. Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Analysis of Bisphenol Z in Environmental Water Samples using Isotope Dilution Mass Spectrometry with Bisphenol Z-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol Z (BPZ) in environmental water samples. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of a stable isotope-labeled internal standard, Bisphenol Z-d6 (BPZ-d6), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers and scientists monitoring emerging contaminants in aquatic environments.

Introduction

Bisphenol Z (BPZ), or 4,4'-cyclohexylidenebisphenol, is a member of the bisphenol family of compounds used in the manufacturing of polycarbonates and epoxy resins.[1] Like other bisphenols, there is growing concern about its potential as an endocrine-disrupting compound and its presence in the environment.[1][2] Accurate and sensitive analytical methods are crucial for monitoring the occurrence and fate of BPZ in environmental water bodies.

Isotope dilution mass spectrometry is a gold-standard analytical technique for the quantification of trace organic contaminants. By spiking samples with a known concentration of a stable isotope-labeled analogue of the target analyte (in this case, this compound), variations in extraction efficiency and instrument response can be effectively normalized, leading to highly reliable data. This application note provides a detailed protocol for the analysis of BPZ in various water matrices, including surface water and wastewater, using SPE and LC-MS/MS with BPZ-d6 as an internal standard.

Experimental Protocols

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass bottles that have been pre-rinsed with methanol and ultrapure water to minimize contamination.

-

Preservation: Acidify the water samples to a pH below 3 with hydrochloric acid to inhibit microbial degradation of the analyte.[3]

-

Storage: Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of bisphenols from aqueous matrices.[4][5]

-

Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration relevant to the expected concentration range of native BPZ.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.[6] Do not allow the cartridge to dry out.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 3-4 drops per second.[6]

-

Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.[6]

-

Elution: Elute the retained analytes with two 3 mL aliquots of methanol.

-

Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 water:methanol).[7]

LC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column suitable for the separation of phenolic compounds, such as a C18 or Biphenyl column (e.g., Raptor Biphenyl 50 mm x 2.1 mm, 1.8 µm).[2]

-

Mobile Phase A: Water[2]

-

Mobile Phase B: Methanol[2]

-

Gradient: A representative gradient is as follows:

Time (min) %A %B 0.00 50 50 6.50 10 90 6.51 50 50 | 8.00 | 50 | 50 |

-

Flow Rate: 0.45 mL/min[2]

-

Injection Volume: 2 µL[2]

-

Column Temperature: 25°C[2]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for BPZ and a theoretical BPZ-d6 are listed below. The BPZ transitions are based on published data.[2] The BPZ-d6 transitions are predicted based on the fragmentation of the unlabeled compound.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bisphenol Z | 267.2 | 173.4 | 145.2 |

| This compound | 273.2 | 179.4 | 151.2 |

Data Presentation

The following table summarizes typical performance data for the analysis of bisphenols in water, which can be expected for a validated Bisphenol Z method.

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 5 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |

| Recovery | 85 - 115% |

| Relative Standard Deviation (RSD) | < 15% |

Note: These are representative values based on the analysis of other bisphenols and should be experimentally determined for Bisphenol Z.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Bisphenol Z in water samples.

Logical Relationship of Analytical Steps

Caption: Key stages in the isotope dilution LC-MS/MS method.

Conclusion

The described method provides a reliable and sensitive approach for the determination of Bisphenol Z in environmental water samples. The use of this compound as an internal standard is critical for achieving accurate quantification by compensating for potential matrix-induced signal suppression or enhancement and variability in sample preparation. This protocol can be readily adopted by environmental monitoring laboratories and research institutions for the analysis of emerging bisphenol contaminants. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the specific water matrices of interest to ensure data quality.

References

- 1. tru.ca [tru.ca]